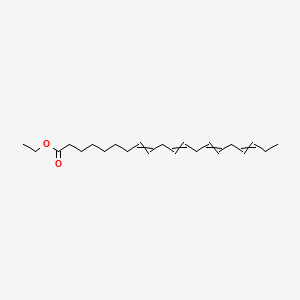![molecular formula C13H15NO3 B12437221 Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazoles typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate include other isoxazole derivatives, such as:
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 5-(tert-Butyl)isoxazole-3-carboxylic acid
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
methyl 3-tert-butyl-1,2-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)11-9-7-8(12(15)16-4)5-6-10(9)17-14-11/h5-7H,1-4H3 |
Clave InChI |
RZPARYBGVAGVQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NOC2=C1C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)
![1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid](/img/structure/B12437144.png)








![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)



